N1-(2-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Lipophilicity Physicochemical properties Membrane permeability

Procure the definitive 2‑nitro isomer for unmatched target engagement. The ortho‑NO₂ group confers intramolecular H‑bonding and hypoxia‑sensitive bioactivation, while the para‑OCF₃ group delivers a ΔLogD advantage of +0.7 – 1.4 over methoxy analogs. Use this compound for kinase inhibitor screening (validated c‑Met chemotype), hypoxia‑triggered prodrug studies, and matched molecular pair SAR campaigns. Avoid generic substitutions that disrupt hydrogen‑bond topology and lipophilicity.

Molecular Formula C15H10F3N3O5
Molecular Weight 369.256
CAS No. 899974-81-3
Cat. No. B2891486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
CAS899974-81-3
Molecular FormulaC15H10F3N3O5
Molecular Weight369.256
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C15H10F3N3O5/c16-15(17,18)26-10-7-5-9(6-8-10)19-13(22)14(23)20-11-3-1-2-4-12(11)21(24)25/h1-8H,(H,19,22)(H,20,23)
InChIKeyFQTMQYMEFFKHSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (CAS 899974-81-3) Procurement-Grade Profile and Comparator Context


N1-(2-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (CAS 899974-81-3) is an unsymmetrical aromatic oxalamide with molecular formula C15H10F3N3O5 and molecular weight 369.25 g/mol . The compound features two pharmacologically relevant substituents: an ortho-nitrophenyl group on one amide nitrogen and a para-trifluoromethoxyphenyl group on the other, linked by a central oxalamide bridge. The ortho-nitro substituent enables intramolecular hydrogen bonding with the adjacent amide NH , while the -OCF3 group confers elevated lipophilicity (Hansch π = 1.04) relative to -OCH3 analogs . This compound belongs to a broader class of oxalamide-based bioactive scaffolds explored in kinase inhibition , AhR modulation , and antiproliferative applications , and its distinct substitution pattern differentiates it from both simpler and isomeric analogs in procurement decisions.

Why Generic Substitution Fails for N1-(2-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (CAS 899974-81-3) in Research Procurement


Generic substitution within the oxalamide class introduces uncontrolled variation in three critical molecular properties: nitro positional isomerism alters intramolecular hydrogen-bonding topology and conformational preference ; replacement of the -OCF3 group with -OCH3 or -H shifts lipophilicity by 0.7–1.4 LogD units, directly affecting membrane permeability and target partitioning ; and absence of the electron-withdrawing nitro group changes the electronic character of the oxalamide bridge, which can modulate hydrogen-bond donor/acceptor capacity at biological targets . These structural perturbations translate into quantitatively different bioactivity profiles that cannot be compensated by simple molar equivalence, making direct analog substitution scientifically invalid without confirmatory SAR data.

Quantitative Procurement Evidence for N1-(2-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (CAS 899974-81-3): Comparator-Anchored Differentiation Data


Lipophilicity Advantage of -OCF3 vs. -OCH3 in Oxalamide Scaffolds: LogD Shift of 0.7–1.4 Units

The trifluoromethoxy substituent on the target compound increases lipophilicity by 0.7–1.4 LogD units compared to the methoxy analog N1-(2-nitrophenyl)-N2-(4-methoxyphenyl)oxalamide, as established in a systematic comparative study of OCF3- vs. OCH3-bearing derivatives . This lipophilicity enhancement matches that of CF3-substituted compounds but with distinct electronic character (σp for OCF3 ≈ 0.39 vs. σp for CF3 ≈ 0.54), enabling differentiated target engagement . The Hansch π value for OCF3 is 1.04 versus approximately –0.02 for OCH3, representing a >1 log unit difference in partition coefficient .

Lipophilicity Physicochemical properties Membrane permeability

Intramolecular Hydrogen-Bond Network Differentiation: 2-Nitro vs. 3-Nitro Positional Isomers in Oxalamide Conformation

The ortho-nitro group in the target compound forms a six-membered intramolecular hydrogen bond with the adjacent oxalamide N–H (N–H···O–N=O), stabilizing a planar conformation distinct from the 3-nitro positional isomer N1-(3-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, where such bonding is geometrically impossible . Crystallographic and computational analyses of oxalamides demonstrate that this ortho intramolecular H-bond restricts conformational freedom, reducing the number of accessible low-energy conformers by an estimated 40–60% compared to meta-substituted analogs . This conformational restriction can directly impact target binding entropy and selectivity profiles.

Conformational analysis Hydrogen bonding SAR

Electron-Withdrawing Synergy: Dual EWGs on Oxalamide Bridge Modulate H-Bond Donor Strength Relative to Unsubstituted Phenyl Analogs

The target compound carries two electron-withdrawing groups (2-NO2, σm = 0.71; 4-OCF3, σp = 0.39) on opposite phenyl rings of the oxalamide bridge, cumulatively increasing the hydrogen-bond donor acidity (α) of both amide N–H protons relative to the unsubstituted analog N1-phenyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide (lacking the nitro group) . Computational studies on oxalamides show that electron-withdrawing substituents increase N–H···O=C hydrogen-bond strength by 1.5–3.0 kcal/mol per substituent, with additive effects for dual substitution . This enhanced H-bond donor capacity can strengthen interactions with biological H-bond acceptors (e.g., kinase hinge regions, receptor carbonyls).

Electronic effects Hydrogen bond acidity SAR

Oxalamide Scaffold as Privileged Kinase Inhibitor Chemotype: Class-Level Antiproliferative Activity Benchmarking

Oxalamide derivatives have been validated as inhibitors of protein tyrosine kinases including c-Met and as antiproliferative agents in breast cancer cell lines. Representative oxalamide compound 7d demonstrated IC50 values of 4.72 μM (MCF-7) and 6.37 μM (MDA-MB-231) . While the target compound itself lacks published direct IC50 data, it shares the oxalamide pharmacophore with these bioactive derivatives and additionally incorporates the 2-nitro group, a known structural feature in hypoxia-activated prodrug designs . Compounds lacking the nitro group (e.g., N1-phenyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide) cannot serve as nitroreductase substrates, eliminating a potential bioactivation pathway.

Kinase inhibition Antiproliferative Cancer

Synthetic Accessibility and Regiochemical Purity: Ortho-Nitro Aniline Coupling Advantage Over Meta-Nitro Isomer

The target compound is synthesized via condensation of 2-nitroaniline and 4-(trifluoromethoxy)aniline with oxalyl chloride. 2-Nitroaniline benefits from well-established commercial availability and lower steric hindrance at the ortho position relative to the nitro group, facilitating cleaner oxalamide formation with fewer side products compared to the 3-nitro isomer . In analogous oxalamide syntheses, N,N′-bis(2-nitrophenyl)oxalamide was obtained in high purity directly from 2-nitroaniline and oxalyl chloride without chromatographic purification . The unsymmetrical nature of the target compound requires sequential addition for regiochemical control; the ortho-nitro directing effect facilitates this sequential discrimination, reducing the formation of the symmetrical bis-adduct impurity that complicates procurement of the 3-nitro isomer.

Synthesis Regiochemical purity Procurement quality

N1-(2-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (CAS 899974-81-3): Evidence-Backed Research and Industrial Application Scenarios


Kinase Inhibitor Screening Libraries Requiring Defined Lipophilicity and H-Bond Donor Profiles

Based on the established lipophilicity advantage of the OCF3 group (ΔLogD +0.7 to +1.4 vs. OCH3) and the enhanced hydrogen-bond donor strength conferred by dual electron-withdrawing substitution , this compound is optimally suited for inclusion in focused kinase inhibitor screening libraries. The oxalamide scaffold is a validated c-Met kinase inhibitor chemotype , and the compound's physicochemical profile (predicted LogP ~2.5–3.5 based on OCF3 contribution) positions it within the optimal drug-like property space for kinase targets. Procurement of the 2-nitro isomer rather than the 3-nitro isomer ensures consistent conformational pre-organization due to intramolecular H-bonding , reducing inter-well variability in high-throughput screening campaigns.

Hypoxia-Activated Prodrug Design Programs Leveraging the 2-Nitro Reductive Trigger

The ortho-nitrophenyl group in the target compound serves as a potential hypoxia-sensitive trigger for prodrug activation, as established in the broader nitroaromatic prodrug field . Under hypoxic conditions (typically <0.1% O2 in tumor microenvironments), one-electron nitroreductases can reduce the nitro group, initiating fragmentation or electronic rearrangement to release an active oxalamide-based effector. This bioactivation pathway is absent in the de-nitro analog (N1-phenyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide). Procurement of this specific compound rather than a non-nitrated analog enables tumor-selective activation studies that would be impossible with the comparator.

SAR Studies Differentiating Ortho- vs. Meta-Nitro Substituent Effects on Oxalamide Target Binding

In structure–activity relationship (SAR) campaigns, the target compound (2-nitro isomer) and its 3-nitro positional isomer serve as a matched molecular pair for probing the impact of nitro position on biological activity. The intramolecular H-bond present only in the 2-nitro isomer provides a natural experimental control: any differential activity observed between the two isomers can be attributed to conformational restriction and altered H-bond presentation rather than overall lipophilicity or electronic differences. Procurement of both isomers from the same vendor with matched purity specifications ensures valid paired comparisons.

Coordination Chemistry and Supramolecular Assembly Based on the Oxalamide H-Bonding Framework

The oxalamide bridge, flanked by the electron-withdrawing nitro and trifluoromethoxy groups, provides a geometrically defined, dual hydrogen-bond donor motif (two amide N–H donors) with enhanced acidity . This makes the compound suitable as a ligand or supramolecular building block in coordination chemistry applications, where predictable H-bonding patterns are required. The 2-nitro group additionally provides a metal-coordination handle via its oxygen atoms, complementing the oxalamide binding mode. The N,N′-bis(2-nitrophenyl)oxalamide precursor has been demonstrated as a viable intermediate for macrocyclic ligand synthesis , validating this application direction for the unsymmetrical analog.

Quote Request

Request a Quote for N1-(2-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.